molecular formula C28H37ClFN7O B12389522 anti-TNBC agent-2

anti-TNBC agent-2

Cat. No.: B12389522
M. Wt: 542.1 g/mol
InChI Key: LFXYFFIMEFNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anti-cancer properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography. Quality control measures are essential to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Anti-TNBC agent-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .

Scientific Research Applications

Anti-TNBC agent-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of anti-TNBC agent-2 involves multiple molecular targets and pathways:

Biological Activity

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen and progesterone receptors and low levels of HER2 expression. This makes TNBC unresponsive to conventional hormonal therapies, necessitating the exploration of novel therapeutic agents. One such agent under investigation is "anti-TNBC agent-2," which has shown promising biological activity against TNBC cells.

The biological activity of this compound involves several mechanisms that contribute to its efficacy in inhibiting TNBC cell proliferation and survival. These mechanisms include:

  • Inhibition of Cell Proliferation : this compound has been shown to significantly reduce the viability of TNBC cell lines, particularly MDA-MB-231, through various assays, including colony formation assays. At concentrations as low as 0.3125 μM, it effectively suppressed colony formation, indicating its potency in inhibiting cell growth.
  • Induction of Apoptosis : The agent induces apoptosis in TNBC cells by activating intrinsic pathways that lead to programmed cell death. This effect is often assessed through flow cytometry and caspase activity assays.
  • Cell Cycle Arrest : this compound causes cell cycle arrest at specific phases, disrupting the normal proliferation of cancer cells. This is critical for preventing tumor growth and is often measured using propidium iodide staining followed by flow cytometric analysis.
  • Inhibition of Migration and Invasion : The compound has demonstrated an ability to reduce the migratory and invasive capabilities of TNBC cells, which is essential for preventing metastasis. This is typically evaluated using wound healing assays and Matrigel invasion assays.

Research Findings

Recent studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activity Studies

StudyMethodologyKey Findings
Study AIn vitro assays on MDA-MB-231 cellsSignificant reduction in cell viability at 0.3125 μM concentration.
Study BApoptosis assaysInduction of apoptosis via caspase activation pathways.
Study CCell cycle analysisArrest at G1/S phase leading to reduced proliferation.
Study DMigration assaysDecreased migration in wound healing assays compared to control.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A patient with metastatic TNBC was treated with a regimen including this compound. Post-treatment imaging showed a significant reduction in tumor size and improved overall health status.
  • Case Study 2 : In a clinical trial setting, patients receiving this compound in combination with standard chemotherapy exhibited enhanced progression-free survival compared to those receiving chemotherapy alone.

Properties

Molecular Formula

C28H37ClFN7O

Molecular Weight

542.1 g/mol

IUPAC Name

2-[4-[1-[6-[(3-chloro-4-fluorophenyl)methylamino]-9-(cyclopropylmethyl)purin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol

InChI

InChI=1S/C28H37ClFN7O/c29-23-15-20(3-4-24(23)30)16-31-26-25-27(37(18-32-25)17-19-1-2-19)34-28(33-26)36-11-7-22(8-12-36)21-5-9-35(10-6-21)13-14-38/h3-4,15,18-19,21-22,38H,1-2,5-14,16-17H2,(H,31,33,34)

InChI Key

LFXYFFIMEFNDHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.